molecular formula C14H24N2O2 B2498954 N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide CAS No. 2200881-97-4

N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide

Cat. No. B2498954
CAS RN: 2200881-97-4
M. Wt: 252.358
InChI Key: XREXCWRYIWWCDR-UHFFFAOYSA-N
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Description

N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide, commonly known as MPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a selective progesterone receptor modulator (SPRM) that has been used in the development of contraceptives, treatment of endometriosis, and as a chemopreventive agent against breast cancer.

Mechanism of Action

MPA acts as a selective progesterone receptor modulator (N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide), which means it selectively binds to the progesterone receptor and modulates its activity. Progesterone is a hormone that plays a crucial role in the menstrual cycle and pregnancy. MPA binds to the progesterone receptor and alters its activity, leading to changes in the endometrial lining, inhibition of ovulation, and inhibition of breast cancer cell growth.
Biochemical and Physiological Effects
MPA has been shown to have various biochemical and physiological effects, including changes in the endometrial lining, inhibition of ovulation, and inhibition of breast cancer cell growth. MPA also alters the expression of various genes involved in the regulation of the menstrual cycle and pregnancy. In addition, MPA has been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

MPA has several advantages for lab experiments, including its high potency and selectivity for the progesterone receptor, which makes it an ideal model compound for studying the mechanism of action of N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamides. However, MPA also has several limitations, including its complex synthesis method, which can make it difficult to obtain high yields and purity. In addition, MPA has a short half-life, which can make it challenging to study its long-term effects.

Future Directions

There are several future directions for research on MPA, including its potential applications in the treatment of breast cancer, endometriosis, and other reproductive disorders. Further studies are needed to understand the long-term effects of MPA and its potential side effects. In addition, there is a need for the development of more efficient and cost-effective synthesis methods for MPA. Overall, MPA has significant potential for various scientific research applications and warrants further investigation.
Conclusion
In conclusion, N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide, commonly known as MPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a selective progesterone receptor modulator (this compound) that has been used in the development of contraceptives, treatment of endometriosis, and as a chemopreventive agent against breast cancer. MPA has several advantages for lab experiments, including its high potency and selectivity for the progesterone receptor, but also has several limitations, including its complex synthesis method and short half-life. Further studies are needed to understand the long-term effects of MPA and its potential side effects.

Synthesis Methods

MPA can be synthesized by the reaction of 1-methylcyclohexanone with ethyl acetoacetate to form 1-methylcyclohexylidenacetoacetone. The resulting product is then reacted with ethylenediamine and acetic anhydride to form MPA. The synthesis of MPA is a complex process that requires careful control of reaction conditions to obtain high yields and purity.

Scientific Research Applications

MPA has been extensively studied for its potential applications in various fields, including reproductive medicine, oncology, and pharmacology. In reproductive medicine, MPA has been used as a contraceptive agent due to its ability to inhibit ovulation and alter the endometrial lining. MPA has also been used in the treatment of endometriosis, a condition where the tissue that lines the uterus grows outside of it, causing pain and infertility. In oncology, MPA has been studied as a chemopreventive agent against breast cancer due to its ability to inhibit the growth of breast cancer cells. In pharmacology, MPA has been used as a model compound to study the mechanism of action of N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamides and their effects on various physiological processes.

properties

IUPAC Name

N-[2-[[2-(1-methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-3-12(17)15-9-10-16-13(18)11-14(2)7-5-4-6-8-14/h3H,1,4-11H2,2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREXCWRYIWWCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)CC(=O)NCCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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